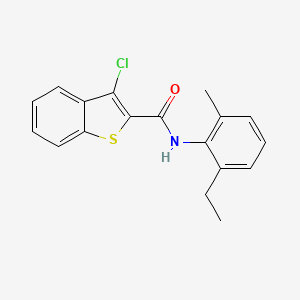![molecular formula C21H26N2 B11122701 1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11122701.png)
1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse range of applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer properties . This specific compound features a unique structure that includes an ethyl group, a phenyl group with a 2-methylpropyl substituent, and a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole compounds.
Scientific Research Applications
1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and 2-methylpropyl groups enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C21H26N2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-ethyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C21H26N2/c1-5-23-20-9-7-6-8-19(20)22-21(23)16(4)18-12-10-17(11-13-18)14-15(2)3/h6-13,15-16H,5,14H2,1-4H3 |
InChI Key |
JWSYRUJIGNBBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[6-chloro-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11122620.png)
![1-(4-Tert-butylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122624.png)
![N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11122625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122639.png)
![5-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11122645.png)
![2-ethoxy-4-{(Z)-[5-methyl-6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11122649.png)
![N-(4-butylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11122650.png)
![4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11122657.png)
![1-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11122664.png)

![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B11122671.png)
![4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11122676.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122684.png)

